1,2-Benzothiazine vs. 2,1-Benzothiazine Topology: Scaffold Isomerism Drives Divergent Physicochemical Profiles
The target compound adopts the 2H-1,2-benzothiazine 1,1-dioxide topology, whereas CAS 7230-07-1 is a 1,2-dihydro-2λ6-benzo[c][1,2]thiazine (i.e., 2,1-benzothiazine) isomer. This topological difference produces a LogP shift from 2.9 (target) to 4.16 (2,1-isomer) and a TPSA increase from 80.8 Ų to 91.85 Ų [1]. The higher LogP of the 2,1-isomer (+1.26 log units) corresponds to an approximately 18-fold increase in calculated n-octanol/water partition coefficient, predicting substantially higher membrane retention and different tissue distribution. The 11.05 Ų larger TPSA of the 2,1-isomer also places it above the 90 Ų threshold commonly associated with diminished oral bioavailability, whereas the target compound's TPSA of 80.8 Ų remains within the favorable range for oral absorption [1].
| Evidence Dimension | Scaffold-dependent physicochemical properties (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP (XLogP3): 2.9; TPSA: 80.8 Ų; Molecular weight: 349.8 g/mol; C-3 functional group: methyl ester |
| Comparator Or Baseline | CAS 7230-07-1 (2,1-benzothiazine isomer): LogP (XLogP3): 4.16; TPSA: 91.85 Ų; Molecular weight: 335.76 g/mol; C-3 functional group: carboxylic acid |
| Quantified Difference | ΔLogP = +1.26 (2,1-isomer more lipophilic); ΔTPSA = +11.05 Ų (2,1-isomer more polar surface); ΔMW = -14.04 g/mol |
| Conditions | Computed/predicted values; standard XLogP3 algorithm and topological PSA calculation |
Why This Matters
For procurement decisions, the 1,2- vs. 2,1-benzothiazine topology is a non-interchangeable structural feature that dictates membrane permeability and oral bioavailability potential, making the target compound the preferred choice for programs requiring a balanced LogP-TPSA profile within the 1,2-benzothiazine series.
- [1] Kuujia.com. CAS No. 1291834-61-1: Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate — Computed XLogP3 and TPSA. Accessed April 2026. View Source
